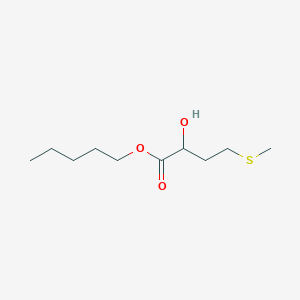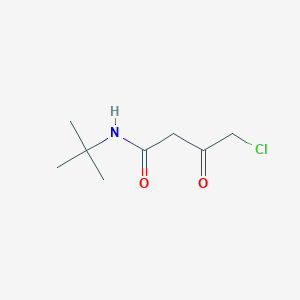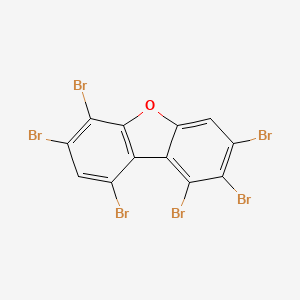
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- is an organic compound that features a benzene ring substituted with a 4-methoxy group and a 1-(4,4-diphenyl-3-butenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- typically involves the reaction of 4-methoxybenzene with 4,4-diphenyl-3-butenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxybenzene acts as a nucleophile attacking the electrophilic carbon in the 4,4-diphenyl-3-butenyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond in the 4,4-diphenyl-3-butenyl group to a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-chloro-: Similar structure but with a chloro group instead of a methoxy group.
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-nitro-: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
CAS No. |
649556-18-3 |
|---|---|
Molecular Formula |
C23H22O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(4,4-diphenylbut-3-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-24-22-17-15-19(16-18-22)9-8-14-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-18H,8-9H2,1H3 |
InChI Key |
XSZIJKFEQVLXBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)



![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)


![2,5-Bis[(trimethylsilyl)ethynyl]pyrazine](/img/structure/B12591355.png)


![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)

![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)

